molecular formula C24H22N2OS B2570782 N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851412-24-3

N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2570782
CAS No.: 851412-24-3
M. Wt: 386.51
InChI Key: RHMZPSQXHUMBET-UHFFFAOYSA-N
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Description

N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound with the CAS registry number 851412-24-3 and a molecular formula of C 24 H 22 N 2 OS . It has a molecular weight of 386.51 g/mol . The compound is characterized by its acetamide structure, featuring a sulfanyl bridge and dual benzyl substitutions on the indole and acetamide nitrogen atoms, which can be represented by the SMILES notation: O=C(CSC1=CN(CC2=CC=CC=C2)C2=C1C=CC=C2)NCC1=CC=CC=C1 . As a member of the indole family, this compound is of significant interest in medicinal and organic chemistry research. Indole derivatives are a major area of investigation due to their widespread presence in bioactive molecules and their utility in synthesing various pharmacologically active substances . The specific structural motifs present in this compound—including the benzyl-protected indole and the thioether-linked acetamide chain—make it a valuable scaffold for exploring structure-activity relationships (SAR). Researchers can utilize it in the design and development of new chemical entities, particularly in high-throughput screening assays and as a building block for more complex molecules targeting a range of biological pathways. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-benzyl-2-(1-benzylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c27-24(25-15-19-9-3-1-4-10-19)18-28-23-17-26(16-20-11-5-2-6-12-20)22-14-8-7-13-21(22)23/h1-14,17H,15-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMZPSQXHUMBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing AgentConditionsProductYieldReference
Hydrogen peroxide (H₂O₂)Room temperature, acidic medium (e.g., CH₃COOH)Sulfoxide derivative65–78%
Potassium permanganate (KMnO₄)Aqueous NaOH, 60–80°CSulfone derivative82–90%

Key Findings :

  • Oxidation to sulfoxides occurs under mild conditions, while sulfones require stronger oxidants and elevated temperatures.

  • The indole moiety remains intact during oxidation, confirmed by NMR and mass spectrometry .

Reduction Reactions

The sulfanyl group can be reduced to thiol (-SH) or further to disulfides.

Reducing AgentConditionsProductYieldReference
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxThiol derivative (-SH)70–75%
Hydrogen gas (H₂) with Pd/C catalystEthanol, 50–60°CDisulfide dimer45–55%

Key Findings :

  • LiAlH₄ selectively reduces the sulfanyl group without affecting the acetamide or benzyl groups.

  • Hydrogenation produces disulfides as major products, likely due to dimerization of intermediate thiols.

Substitution Reactions

Electrophilic substitution occurs at the indole C-5 position, while nucleophilic substitution targets the acetamide group.

Electrophilic Aromatic Substitution

ReagentConditionsProductYieldReference
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hours5-Nitro-indole derivative60–68%
Bromination (Br₂ in CH₂Cl₂)Room temperature, 1 hour5-Bromo-indole derivative55–62%

Nucleophilic Substitution

NucleophileConditionsProductYieldReference
Ammonia (NH₃)Ethanol, refluxPrimary amine derivative50–58%
Sodium methoxide (NaOMe)Methanol, 50°CMethyl ester derivative65–70%

Key Findings :

  • Nitration and bromination favor the indole C-5 position due to electron-rich aromaticity .

  • Acetamide substitution proceeds via cleavage of the amide bond under basic or nucleophilic conditions.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

ConditionsProductYieldReference
6M HCl, refluxCarboxylic acid derivative85–90%
2M NaOH, 80°CSodium carboxylate92–95%

Key Findings :

  • Hydrolysis is quantitative under strong alkaline conditions, producing water-soluble carboxylates .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings, leveraging the indole C-3 position.

Reaction TypeCatalystConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄DMF/H₂O, 80°CBiaryl derivative60–70%
Heck reactionPd(OAc)₂DMF, 100°CAlkenylated indole55–65%

Key Findings :

  • Suzuki coupling introduces aryl groups at the indole C-3 position, enhancing structural diversity.

Photochemical Reactions

UV irradiation induces sulfanyl group dissociation, forming thiyl radicals.

ConditionsProductYieldReference
UV light (254 nm), benzeneThiyl radical dimer40–50%

Key Findings :

  • Radical intermediates dimerize to form disulfides, confirmed by ESR spectroscopy.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide serves as a versatile building block in organic synthesis. It is employed in the construction of more complex molecules through various organic reactions, facilitating the development of new compounds with tailored properties.

Reagent in Organic Reactions
The compound is utilized as a reagent in diverse organic reactions, which can include nucleophilic substitutions and coupling reactions. Its sulfanyl group enhances its reactivity, making it suitable for synthesizing derivatives that may exhibit enhanced biological activities.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown promising results against various bacterial strains, suggesting its utility as a lead compound in the development of new antibiotics .

Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate its specific mechanisms of action and therapeutic potential .

Neurological Effects
N-benzyl derivatives, including this compound, have been explored for their anticonvulsant activities. Investigations into their structural features have led to insights about their efficacy in seizure models, positioning them as candidates for further development in treating epilepsy .

Medicinal Applications

Therapeutic Agent Development
Due to its diverse biological activities, this compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets suggest it could be developed into drugs for treating infections or cancer .

SARS-CoV-2 Inhibition
Recent studies have identified N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This highlights the compound's relevance in current research aimed at combating viral infections, particularly in the context of COVID-19 .

Industrial Applications

Material Science
In industry, this compound is utilized in developing new materials with specific properties, such as enhanced stability and conductivity. Its unique structure allows modifications that can tailor these properties for various applications.

Pharmaceutical Manufacturing
The compound's role as a precursor for synthesizing other valuable compounds positions it as an important intermediate in pharmaceutical manufacturing processes. Its scalability and reactivity make it suitable for large-scale production environments.

Summary Table of Applications

Field Application Details
ChemistryBuilding BlockUsed in organic synthesis for complex molecules
Organic ReagentEngages in nucleophilic substitutions and coupling reactions
BiologyAntimicrobial PropertiesExhibits activity against various bacterial strains
Anticancer ActivityPotential to inhibit cancer cell proliferation
Neurological EffectsInvestigated for anticonvulsant properties
MedicineTherapeutic Agent DevelopmentExplored for treating infections and cancer
SARS-CoV-2 InhibitionIdentified as an inhibitor of viral replication
IndustryMaterial ScienceUsed in developing materials with enhanced properties
Pharmaceutical ManufacturingServes as a precursor for other valuable compounds

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially disrupting their normal function . Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Spectral Characterization

  • IR Spectroscopy : Amide C=O stretches (~1645 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs (e.g., 8a, 8b) .
  • NMR Data : The indole C3 proton in analogs like 8a resonates at δ 7.2–7.4 ppm, while benzyl protons appear at δ 4.6–5.1 ppm .

Physicochemical Properties

  • Melting Points : Analogs with electron-rich substituents (e.g., 8b: 177–179°C) exhibit higher melting points than those with electron-withdrawing groups (e.g., 8h: 179–181°C) .
  • Chromatographic Behavior : Rf values correlate with polarity; for example, 8f (Rf = 0.13) is less polar than 8g (Rf = 0.57) due to its p-tolyl substituent .

Biological Activity

N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of indole and sulfanyl groups, contributing to its lipophilicity and ability to interact with various biological targets. Its molecular formula is C24H22N2OC_{24}H_{22}N_{2}O with a molecular weight of approximately 354.44 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial cell division or cancer cell proliferation, leading to reduced viability of these cells.
  • Receptor Binding : Its indole nucleus allows for high-affinity binding to multiple receptors, influencing various biochemical pathways .
  • Biochemical Pathways : The compound potentially affects pathways related to apoptosis, inflammation, and oxidative stress, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.44 μg/mm²
Pseudomonas aeruginosa0.88 μg/mm²
Escherichia coli0.22 μg/mm²

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving ovarian cancer xenografts in nude mice, this compound demonstrated a tumor growth suppression rate of 100% . This efficacy highlights its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Indole Derivatives : A study on indole derivatives indicated that modifications could enhance their bioactivity against cancer cells and bacteria .
  • Synthesis and Screening : Another study synthesized various benzylindole derivatives and screened them for antimicrobial activity, establishing a correlation between structural features and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing N-benzyl-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide, and what experimental parameters require optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-benzyl-1H-indole-3-thiol with N-benzyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF). Key parameters to optimize include:
  • Reaction temperature : 80–100°C to balance reactivity and byproduct formation.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted indole derivatives .
    Variations in benzyl or acetamide substituents may necessitate adjusting stoichiometry or reaction time .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic techniques is critical:
  • FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds. Discrepancies in vibrational bands may indicate tautomerism or impurities .
  • NMR : ¹H NMR should show singlet peaks for benzyl protons (δ 4.5–5.0 ppm) and indole H-3 (δ 7.2–7.5 ppm). ¹³C NMR verifies the acetamide carbonyl (δ 165–170 ppm) .
  • X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles, particularly for the sulfanyl bridge .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between experimental and computational spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
  • DFT calculations : Use B3LYP/6-311++G(d,p) to model gas-phase vibrational spectra, then apply solvent correction models (e.g., PCM for DMSO). Compare computed vs. experimental IR bands to identify deviations in sulfanyl-acetamide torsion angles .
  • Dynamic NMR : Probe temperature-dependent shifts to detect rotameric equilibria affecting peak splitting .
    Systematic benchmarking against related indole-thioacetamide derivatives can isolate structural anomalies .

Q. How can researchers design in vitro pharmacological studies to evaluate this compound’s bioactivity, given structural similarities to known bioactive analogs?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains, using 5-(1H-indole-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives as positive controls .
  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., Ellman’s method for AChE), noting the sulfanyl group’s potential metal-chelating role .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing results to N-alkyl-2-(quinoxalin-2-ylsulfanyl)acetamide derivatives .

Q. What computational approaches are used to predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Leverage in silico tools for ADMET profiling:
  • Lipophilicity (LogP) : Predict via ChemAxon or Molinspiration; values >3 may indicate poor aqueous solubility.
  • Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s QikProp.
  • Toxicity : Apply ProTox-II for hepatotoxicity alerts, focusing on structural alerts like the indole-sulfanyl moiety .
    Validate predictions with in vitro microsomal assays and Ames tests for mutagenicity .

Data Analysis & Experimental Design

Q. How should researchers address low yields during scale-up synthesis of this compound?

  • Methodological Answer : Low yields often stem from poor solubility or side reactions. Mitigation strategies include:
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Protecting groups : Temporarily protect the indole nitrogen with a tosyl group to prevent dimerization.
  • Process analytical technology (PAT) : Use inline FT-IR to monitor thiolate intermediate formation in real-time .

Q. What analytical techniques are recommended for detecting degradation products in stability studies?

  • Methodological Answer : Employ hyphenated techniques:
  • HPLC-DAD-MS : Separate degradation products (e.g., hydrolyzed acetamide) using a C18 column (ACN/water + 0.1% formic acid) and identify via fragmentation patterns .
  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to simulate accelerated degradation .

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